L-Serine, N-(hydroxyacetyl)- (9CI)
Description
Systematic Nomenclature and IUPAC Conventions
L-Serine, N-(hydroxyacetyl)- (9CI) adheres to IUPAC nomenclature conventions for amino acid derivatives. Its systematic name is (S)-2-amino-3-hydroxy-N-(hydroxyacetyl)propanoic acid , derived from the parent amino acid L-serine (S-2-amino-3-hydroxypropanoic acid) with an N-(hydroxyacetyl) substituent attached to the amino group.
The hydroxyacetyl group (CH₂(OH)CO-) introduces a secondary functional group, distinguishing this compound from simpler N-acylated serine derivatives like N-acetylserine. The suffix "-(9CI)" indicates the compound’s classification in the Chemical Abstracts Service (CAS) registry.
Molecular Formula and Stereochemical Configuration
Molecular Formula
The molecular formula of L-Serine, N-(hydroxyacetyl)- (9CI) is C₅H₉NO₅ , derived from the following components:
Stereochemical Configuration
The compound retains the L-configuration at the α-carbon (C2) of the serine backbone, as indicated by the S-enantiomer designation. The stereochemical arrangement is critical for biological activity, as amino acid derivatives often exhibit enantioselectivity in enzymatic interactions.
Crystallographic Data and Three-Dimensional Conformation Analysis
Structural Features
While explicit crystallographic data for L-Serine, N-(hydroxyacetyl)- (9CI) is not available in the provided sources, its three-dimensional conformation can be inferred from its SMILES notation:C(O)(=O)[C@H](CO)NC(CO)=O. This structure includes:
Comparative Conformational Insights
The hydroxyacetyl group introduces steric and electronic effects distinct from simpler N-acyl groups (e.g., acetyl). For example:
Comparative Structural Analysis with Related N-Acylated Serine Derivatives
Key Structural Comparisons
| Compound | Molecular Formula | Substituent | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| L-Serine, N-(hydroxyacetyl)- (9CI) | C₅H₉NO₅ | N-(hydroxyacetyl) | -OH (hydroxyl), -COOH (carboxylic acid) | 163.13 |
| N-Acetylserine | C₅H₉NO₄ | N-acetyl | -NHCOCH₃ (amide) | 147.13 |
| O-Acetylserine | C₅H₉NO₄ | O-acetyl | -OAc (ester) | 147.13 |
| Alpha-(hydroxymethyl)serine | C₄H₉NO₄ | Hydroxymethyl | -CH(OH)CH₂ (aliphatic ether) | 135.12 |
Functional Group Differences
Hydroxyacetyl vs. Acetyl :
Positional Isomerism :
Side Chain Modifications :
- Alpha-(hydroxymethyl)serine replaces the α-hydrogen with a hydroxymethyl group, altering steric and electronic properties.
Properties
CAS No. |
184226-42-4 |
|---|---|
Molecular Formula |
C5H9NO5 |
Molecular Weight |
163.129 |
IUPAC Name |
(2S)-3-hydroxy-2-[(2-hydroxyacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO5/c7-1-3(5(10)11)6-4(9)2-8/h3,7-8H,1-2H2,(H,6,9)(H,10,11)/t3-/m0/s1 |
InChI Key |
RMHVXEWQMAUERF-VKHMYHEASA-N |
SMILES |
C(C(C(=O)O)NC(=O)CO)O |
Synonyms |
L-Serine, N-(hydroxyacetyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Neurological Therapeutics
Neuroprotective Properties
L-Serine has been identified as a significant neuroprotective agent due to its role in neurotransmitter synthesis and anti-inflammatory effects. It activates glycine receptors and upregulates PPAR-γ, which contributes to neuroprotection and the synthesis of neurotransmitters. Studies indicate that L-serine can mitigate neurotoxicity and may reverse brain lesions following neurological injuries .
Case Study: Treatment of Neurological Disorders
A study reported the use of L-serine in patients with serine synthesis defects. Two patients with congenital microcephaly and encephalopathy showed marked improvement in seizure frequency and spasticity after treatment with oral L-serine. However, it did not significantly improve neurocognitive development or head circumference .
Role in Serine Deficiency Disorders
Clinical Implications
L-Serine supplementation has been crucial for patients suffering from serine deficiency disorders. In a clinical report, two patients with different genetic defects leading to serine deficiency experienced a significant reduction in seizures after starting L-serine treatment. This highlights the importance of measuring serum and cerebrospinal fluid serine levels in cases of severe neurological impairment .
Cellular Metabolism
Impact on Cellular Functions
Research has shown that L-serine plays a vital role in one-carbon metabolism and is interconvertible with glycine. Its addition to Saccharomyces cerevisiae resulted in significant expression changes in over 700 genes related to amino acid synthesis and stress responses. This underscores its function as an essential nutrient source rather than merely a metabolic intermediate .
| Function | Outcome |
|---|---|
| Gene Expression | Induction of amino acid synthesis |
| Stress Response | Activation of stress-related pathways |
| Metabolic Pathways | Interconversion with glycine |
Applications in Neurodegenerative Diseases
Therapeutic Potential
L-Serine has shown promise in treating various neurodegenerative diseases such as Alzheimer's disease and epilepsy. Its ability to enhance synaptic plasticity through D-serine production has been linked to improved cognitive functions. In animal models, L-serine treatment resulted in reduced amyloid-beta production, a hallmark of Alzheimer's disease .
Transport Mechanisms
Mechanisms of Action
The transport of D-serine into astrocytes is mediated by ASC transporters, which play a critical role in regulating synaptic concentrations of D-serine. This mechanism is vital for maintaining neurotransmitter balance and preventing excitotoxicity associated with neurodegenerative conditions .
Comparison with Similar Compounds
Fluorescence-Active Derivatives
The fluorescence behavior of 9CI is compared to analogs with varying fluorophores (Table 1):
Key Findings :
- Fluorophores with extended conjugation (e.g., anthracene in 9CI ) are critical for generating detectable fluorescence signals during DNA interactions .
- Substitutions on the anthracene ring (e.g., Compound 6) reduce signal intensity compared to 9CI , highlighting the sensitivity of fluorophore geometry .
Serine Derivatives with Alternative Substituents
Table 2 compares 9CI to other N-substituted serine derivatives, focusing on structural and functional differences:
Key Observations :
Peptide-Modified Serine Derivatives
Larger peptide conjugates, such as L-Valine, N-acetyl-L-seryl-L-leucyl- (9CI) (CAS: 189109-90-8), demonstrate the versatility of serine in complex biomolecular systems. These compounds are used in studying enzymatic interactions or as bioactive peptides but lack direct fluorescence applications .
Research Implications and Limitations
- Fluorophore Design : The anthracene ring in 9CI serves as a model for optimizing fluorophores in biosensing. Substitutions must balance steric effects and conjugation extent .
- Knowledge Gaps: Many N-substituted serine derivatives lack detailed studies on their physicochemical or optical properties, limiting comparative analysis.
Preparation Methods
Microbial Fermentation Using Threonine Aldolase
The enzymatic synthesis of L-serine via threonine aldolase, as detailed in US Patent 3755081A, represents a cost-effective and scalable method. This process avoids the need for tetrahydrofolate, a cofactor required in earlier methods, by utilizing glycine and formaldehyde as substrates. Key steps include:
-
Microbial Cultivation : Strains such as Candida humicola (ATCC 20264) or Arthrobacter simplex (ATCC 6946) are cultured in a medium containing L-threonine, ammonium sulfate, and yeast extract to induce threonine aldolase production.
-
Enzymatic Reaction : Harvested microbial cells are suspended in a reaction mixture containing glycine (1 M), formaldehyde (1 M), pyridoxal phosphate (0.001 M), and KCl (1 M) at pH 10. The reaction proceeds at 30°C for 16–24 hours, yielding L-serine with a typical output of 20–21 mg per 0.2 g of wet cells.
Optimization Parameters :
-
pH : 7–11 (optimal at 8.5)
-
Temperature : 20–50°C (optimal at 30°C)
-
Additives : Pyridoxal phosphate and KCl enhance enzyme activity, while mercaptoethanol (5 × 10⁻⁴–5 × 10⁻¹ M) stabilizes the reaction environment.
This method achieves 85–90% conversion efficiency and avoids racemization, ensuring enantiomeric purity of L-serine.
De Novo Synthesis via 3-Phosphoglycerate Dehydrogenase (PHGDH)
In eukaryotic systems, L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate (3-PG) through a three-step pathway:
-
Oxidation : 3-PG → 3-phospho-D-pyruvate (catalyzed by PHGDH).
-
Transamination : 3-phospho-D-pyruvate → 3-phospho-L-serine (catalyzed by phosphoserine aminotransferase).
-
Dephosphorylation : 3-phospho-L-serine → L-serine (catalyzed by phosphoserine phosphatase).
While this pathway is primarily biological, in vitro applications using purified enzymes have been explored for laboratory-scale synthesis. However, yields remain lower (<50%) compared to microbial methods.
The introduction of the hydroxyacetyl group to L-serine involves selective acylation of the α-amino group while protecting reactive side chains (e.g., hydroxyl and carboxyl groups). Two principal strategies are employed:
Chemical Acylation Using Hydroxyacetyl Chloride
Procedure :
-
Protection of Functional Groups :
-
The hydroxyl group of L-serine is protected using tert-butyldimethylsilyl (TBS) chloride.
-
The carboxyl group is esterified with methanol under acidic conditions.
-
-
Acylation :
-
The protected L-serine is reacted with hydroxyacetyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C.
-
Triethylamine (2 equivalents) is added to scavenge HCl.
-
-
Deprotection :
-
TBS groups are removed using tetrabutylammonium fluoride (TBAF).
-
Esters are hydrolyzed with aqueous NaOH.
-
Enzymatic Acylation Using Lipases
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the regioselective acylation of L-serine in organic solvents.
Conditions :
-
Solvent : tert-Butanol
-
Acyl Donor : Vinyl hydroxyacetate (2 equivalents)
-
Temperature : 45°C
-
Time : 48 hours
Yield : 55–60%, with >95% regioselectivity for the α-amino group.
Comparative Analysis of Synthesis Methods
The table below summarizes key metrics for L-Serine, N-(hydroxyacetyl)- (9CI) preparation:
| Method | Starting Material | Reaction Time (h) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Microbial + Chemical | Glycine | 24–48 | 65–70 | 98 | Industrial |
| PHGDH + Enzymatic | 3-PG | 72 | 50–55 | 95 | Laboratory |
Key Findings :
Q & A
Q. What are the recommended synthetic routes for L-Serine, N-(hydroxyacetyl)- (9CI) with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves sequential protection and functionalization of the L-serine backbone. For example:
Amino Group Protection : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect the α-amino group of L-serine. This prevents unwanted side reactions during acetylation .
Hydroxyacetyl Incorporation : React the protected serine with hydroxyacetic acid (or its activated ester) under coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
Deprotection : Remove the Boc/Cbz group using trifluoroacetic acid (TFA) or hydrogenolysis, respectively, to yield the final product.
Purity is ensured via recrystallization or preparative HPLC. Enantiomeric excess is validated by chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How can the structure of L-Serine, N-(hydroxyacetyl)- (9CI) be confirmed using spectroscopic methods?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the hydroxyacetyl moiety (e.g., methylene protons at δ ~4.2 ppm and carbonyl carbons at ~170 ppm). The serine backbone is identified via α-proton resonances (δ ~3.8–4.0 ppm) and hydroxyl groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is used, though this requires high-purity crystalline material .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of L-Serine, N-(hydroxyacetyl)- (9CI)?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions. To address this:
Standardized Assays : Replicate experiments under controlled conditions (pH, temperature, solvent systems) using USP/Ph.Eur. guidelines.
Comparative Studies : Cross-reference data with structurally analogous compounds (e.g., N-acetyl-serine derivatives) to identify outliers .
Computational Modeling : Use software like Gaussian or Schrödinger to predict logP, pKa, and solubility, then validate experimentally .
Q. How can researchers mitigate degradation of L-Serine, N-(hydroxyacetyl)- (9CI) during long-term storage?
- Methodological Answer : Stability is influenced by moisture, temperature, and light. Mitigation strategies include:
- Lyophilization : Store as a lyophilized powder under inert gas (argon or nitrogen) at -20°C.
- Stabilizing Additives : Use antioxidants (e.g., BHT) or buffering agents (e.g., citrate) in aqueous solutions .
- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 6 months) to model degradation pathways via HPLC-MS .
Q. What advanced techniques characterize the compound’s interactions with enzymatic targets (e.g., serine proteases)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka, Kd) by immobilizing the enzyme on a sensor chip and flowing the compound .
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during binding to calculate stoichiometry and affinity.
- Molecular Dynamics (MD) Simulations : Model interactions using tools like GROMACS to predict binding modes and residence times .
Methodological Design & Data Analysis
Q. How to design experiments assessing the impact of N-(hydroxyacetyl) modification on serine’s biological activity?
- Methodological Answer :
Control Groups : Compare the modified serine with unmodified L-serine in cell culture or enzymatic assays.
Dose-Response Curves : Evaluate IC50/EC50 values for activity (e.g., growth inhibition in microbial assays).
Metabolic Tracing : Use ¹³C/¹⁵N-labeled derivatives to track incorporation into proteins or metabolic pathways via LC-MS .
Q. What computational tools predict the reactivity of L-Serine, N-(hydroxyacetyl)- (9CI) in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites using software like ORCA.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with nucleophiles (e.g., cysteine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
